3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with benzofuran and thiophene moieties. This scaffold is structurally related to numerous bioactive triazolothiadiazoles, which are known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C15H8N4OS2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8N4OS2/c1-2-5-10-9(4-1)8-11(20-10)13-16-17-15-19(13)18-14(22-15)12-6-3-7-21-12/h1-8H |
InChI Key |
GWXZQIQHZMLDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and avoids the use of harsh reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and process optimization would likely be applied to scale up the laboratory synthesis. This would involve optimizing reaction conditions to maximize yield and minimize waste, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzofuran or thiophene rings.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s benzofuran-thiophene substitution distinguishes it from analogues with different aryl, heteroaryl, or bulky groups. Key structural comparisons include:
Key Insights :
- Benzofuran/Thiophene vs. Adamantyl : Adamantyl-substituted derivatives (e.g., 5a, ) exhibit higher melting points (174–200°C) due to rigidity, whereas aromatic substituents (e.g., benzofuran) may improve π-stacking in biological targets .
- Halogenated Analogues : Fluorophenyl or bromophenyl groups (e.g., 5d, ; 5a, ) enhance stability and enzyme-binding affinity via halogen bonds .
- Indole Derivatives : Compounds like 5a () show potent anticancer activity, suggesting that nitrogen-rich heterocycles (e.g., indole) may synergize with the triazolothiadiazole core .
Key Insights :
- Microwave synthesis () improves yields (e.g., 85% for 3g) and reduces reaction time compared to conventional methods .
- The target compound’s synthesis may benefit from microwave optimization, given the moderate yields (52–61%) of similar benzofuran derivatives () .
Pharmacological Activities
Triazolothiadiazoles exhibit diverse bioactivities, influenced by substituents:
Key Insights :
- Benzofuran/Thiophene Potential: The target compound’s aromatic substituents may favor interactions with kinase or cytokine targets (e.g., p38 MAPK, ) .
Physicochemical and Spectroscopic Properties
Comparative spectroscopic data highlights substituent effects:
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
